"6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine" synthesis pathway
"6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine" synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine
Introduction
6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine is a substituted pyridazine derivative. The pyridazine core is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The strategic functionalization of this core allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This guide, intended for researchers and drug development professionals, provides a detailed, scientifically-grounded pathway for the synthesis of this target molecule. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the chosen synthetic strategy, emphasizing a logical and efficient approach starting from commercially available precursors.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine can be logically approached by disconnecting the N-alkyl side chain from the pyridazine core. This retrosynthetic analysis points to two key building blocks: the heterocyclic core, 6-chloropyridazin-3-amine , and a C3 electrophile bearing the isopropoxy group, such as 1-halo-3-isopropoxypropane .
The forward synthesis, therefore, is designed as a two-stage process:
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Stage 1: Synthesis of the Core Intermediate. Formation of 6-chloropyridazin-3-amine via a regioselective nucleophilic aromatic substitution (SNAr) on a readily available starting material, 3,6-dichloropyridazine.
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Stage 2: Final Assembly. Coupling of the 6-chloropyridazin-3-amine intermediate with the side chain via N-alkylation to yield the final product.
This strategy is advantageous as it builds complexity in a controlled, stepwise manner, allowing for the purification and characterization of intermediates, which is crucial for the success of the overall synthesis.
Caption: Retrosynthetic analysis and forward synthesis plan.
Part 1: Synthesis of the Key Intermediate: 6-Chloropyridazin-3-amine
The cornerstone of this synthesis is the efficient preparation of 6-chloropyridazin-3-amine. This is reliably achieved through the mono-amination of 3,6-dichloropyridazine.
Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature activates the carbon atoms attached to leaving groups (in this case, chlorine) towards attack by nucleophiles. The reaction with ammonia proceeds via a classic SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
While both chlorine atoms at the C3 and C6 positions are activated, the reaction can be controlled to favor mono-substitution by carefully managing stoichiometry and reaction conditions.[1] Using ammonia as the nucleophile allows for the selective displacement of one chlorine atom to yield the desired 3-amino-6-chloropyridazine with high efficiency.
Experimental Protocol: Mono-amination of 3,6-Dichloropyridazine
This protocol is adapted from established procedures utilizing either conventional heating or microwave irradiation for enhanced reaction rates.[2][3][4]
Method 1: Conventional Heating
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Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a 2.0 M solution of ammonia in methanol (10.0 eq).[3]
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Reaction Conditions: Seal the reaction vessel and heat the mixture to 130°C for 96 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, carefully add water to the reaction mixture.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
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Purification: Wash the combined organic phases with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 3-amino-6-chloropyridazine.[3]
Method 2: Microwave-Enhanced Synthesis
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Reaction Setup: In a thick-walled microwave-safe glass vial, add 3,6-dichloropyridazine (1.0 eq) and a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 28-30% NH₃ content).[2]
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Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes with a power of 300W.[2]
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Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a mixture of ethyl acetate and hexane, and dried to yield 3-amino-6-chloropyridazine, often in high purity without the need for further chromatographic purification.[2]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reagents | 3,6-dichloropyridazine, Ammonia in Methanol | 3,6-dichloropyridazine, Aqueous NH₄OH |
| Temperature | 130°C | 120°C |
| Reaction Time | 96 hours | 30 minutes |
| Typical Yield | ~61%[3] | ~87%[2] |
| Notes | Longer reaction time, standard lab equipment. | Rapid, often higher yield, requires specific microwave reactor. |
Part 2: Side Chain Precursor: 1-Bromo-3-isopropoxypropane
For the subsequent N-alkylation step, an electrophilic partner is required. 1-Bromo-3-isopropoxypropane is a suitable reagent. While commercially available, a brief outline of its synthesis is provided for completeness.
Synthesis via Williamson Ether Synthesis
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Deprotonation: Sodium hydride (NaH) is used to deprotonate isopropanol, forming sodium isopropoxide.
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Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile, displacing the bromide from an excess of a C3 di-halogenated propane, such as 1,3-dibromopropane, to form the desired ether.
Part 3: Final Assembly: Synthesis of 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine
The final step involves the formation of the C-N bond between the pyridazine core and the isopropoxypropyl side chain. This is achieved through the N-alkylation of the exocyclic amino group of 6-chloropyridazin-3-amine.
Principle and Mechanism: N-Alkylation
This reaction is a nucleophilic substitution where the nitrogen atom of the amino group on the pyridazine ring acts as the nucleophile, attacking the electrophilic carbon of the 1-bromo-3-isopropoxypropane. A base is required to deprotonate the nitrogen atom after the initial alkylation (or to enhance its nucleophilicity beforehand), driving the reaction to completion and neutralizing the HBr byproduct.
Caption: N-Alkylation reaction scheme.
Proposed Experimental Protocol: N-Alkylation
This generalized protocol is based on standard procedures for the N-alkylation of heteroaromatic amines.[2]
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Reaction Setup: In a reaction vial, dissolve 6-chloropyridazin-3-amine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handle with extreme care). Stir the mixture for 10-15 minutes at room temperature.
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Addition of Alkylating Agent: Add 1-bromo-3-isopropoxypropane (1.2 eq) dropwise to the suspension.
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Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material. Alternatively, microwave irradiation (e.g., 120-150°C for 10-30 minutes) can be employed to accelerate the reaction.
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Work-up: Cool the reaction to room temperature. If DMF is the solvent, pour the mixture into water and extract with ethyl acetate. If acetonitrile is the solvent, filter off the inorganic salts and concentrate the filtrate.
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Purification: The crude product should be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine.
Troubleshooting and Optimization
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Low Yield in Stage 1: If the mono-amination yield is low, ensure the reaction vessel is properly sealed to prevent the escape of ammonia. Using microwave heating is a proven method to increase yield and drastically reduce reaction time.[2]
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Di-alkylation in Stage 3: The formation of a di-alkylated product is possible if the product amine is deprotonated and reacts again. Using a slight excess of the alkylating agent (1.1-1.2 eq) and carefully monitoring the reaction can minimize this.
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No Reaction in Stage 3: If the N-alkylation stalls, a stronger base like sodium hydride (NaH) may be necessary to fully deprotonate the starting amine, increasing its nucleophilicity. Ensure all reagents and solvents are anhydrous, especially when using NaH.
References
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Kaur, N., et al. (2016). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). RSC Advances. Available at: [Link]
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Al-Zahrani, F. A., et al. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health (NIH). Available at: [Link]
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ResearchGate. (2024). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... Available at: [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
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PubMed Central. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
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PubChem, National Institutes of Health. (Date not available). 3-Isopropoxypropylamine. Available at: [Link]
- Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine.
